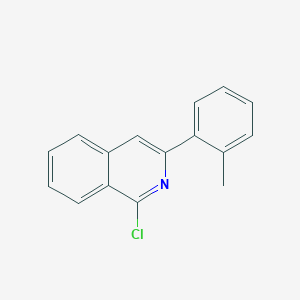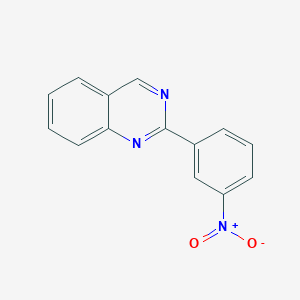
2-(3-Nitrophenyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Nitrophenyl)quinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)quinazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-nitrobenzaldehyde with anthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid. This reaction forms an intermediate Schiff base, which undergoes cyclization to yield the desired quinazoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Cyclization: Dehydrating agents like polyphosphoric acid.
Major Products Formed
Reduction: 2-(3-Aminophenyl)quinazoline.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Nitrophenyl)quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in developing new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)quinazoline involves its interaction with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and π-π interactions with biological macromolecules, enhancing its binding affinity. The quinazoline core can inhibit enzymes or receptors involved in critical cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazoline: Lacks the nitro group, resulting in different reactivity and biological activity.
2-(4-Nitrophenyl)quinazoline: Similar structure but with the nitro group at the 4-position, leading to variations in chemical behavior and applications.
Uniqueness
2-(3-Nitrophenyl)quinazoline is unique due to the specific positioning of the nitro group, which influences its electronic properties and reactivity. This positioning can enhance its potential as a pharmacologically active compound, making it a valuable target for drug discovery and development .
Properties
Molecular Formula |
C14H9N3O2 |
|---|---|
Molecular Weight |
251.24 g/mol |
IUPAC Name |
2-(3-nitrophenyl)quinazoline |
InChI |
InChI=1S/C14H9N3O2/c18-17(19)12-6-3-5-10(8-12)14-15-9-11-4-1-2-7-13(11)16-14/h1-9H |
InChI Key |
GDPBFVVLLZTDIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



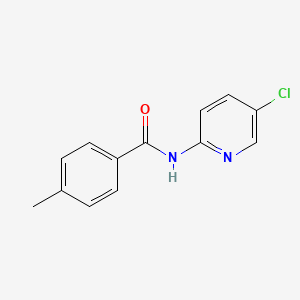

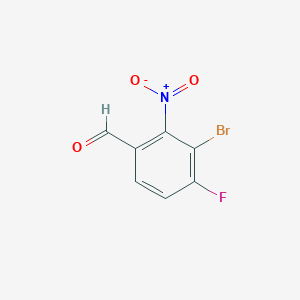
![4-Chloro-6-methyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11862827.png)
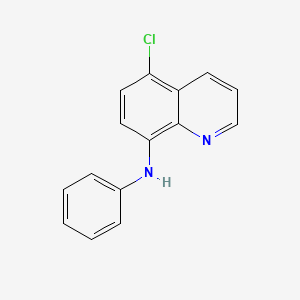

![methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B11862848.png)
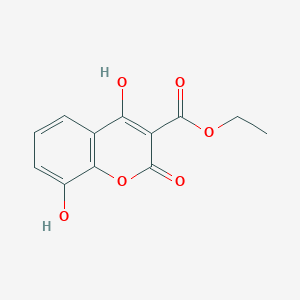

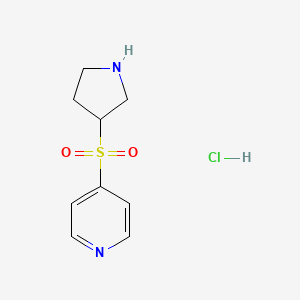

![5-Methylindolo[1,2-b][2,7]naphthyridin-12(6H)-one](/img/structure/B11862895.png)
